4-(2-pyridinyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine
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Overview
Description
Synthesis Analysis
Synthesis of piperazine derivatives often involves multi-step chemical reactions that incorporate functional groups into the piperazine core. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating a methodological approach to modify piperazine structures for specific biological activities (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be extensively analyzed using various techniques such as X-ray crystallography. For example, in the study of a piperazine compound, the piperazine ring was found to have a chair conformation with benzene and pyridine rings attached in equatorial positions, showcasing the spatial arrangement of atoms within these molecules (Cai et al., 2007).
Chemical Reactions and Properties
Piperazine and its derivatives engage in various chemical reactions, highlighting their reactivity and potential for synthesis of complex molecules. A novel carbonylation reaction involving the dehydrogenation and carbonylation at a C−H bond in the piperazine ring of N-(2-pyridinyl)piperazines was reported, showcasing the chemical versatility of piperazine derivatives (Ishii et al., 1997).
Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine, a six-membered nitrogen-containing heterocycle, is of significant importance in the rational design of drugs. This moiety is found in a plethora of well-known drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can facilitate a recognizable difference in the medicinal potential of resultant molecules. These derivatives have been explored for CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents for pain relief and imaging applications. The broad potential and flexibility of piperazine as a building block for drug discovery highlight its significance in developing treatments for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Piperazine-Based Molecular Design in Anti-Mycobacterial Activity
Piperazine, also known as 1,4-Diazacyclohexane, serves as a vital building block in numerous marketed drugs across diverse pharmacological activities. Significantly, potent molecules containing piperazine have been reported against Mycobacterium tuberculosis (MTB), displaying potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, which could help in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine Compounds in Antineoplastic Drug Development
The novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated exceptional cytotoxic properties, often more potent than contemporary anticancer drugs. These compounds exhibit greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their modes of action include apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Additionally, these molecules also show promising antimalarial and antimycobacterial properties, highlighting their potential as antineoplastic drug candidates (Hossain, Enci, Dimmock, & Das, 2020).
Future Directions
properties
IUPAC Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4/c18-17(19,20)15-6-2-1-5-14(15)13-22-24-11-9-23(10-12-24)16-7-3-4-8-21-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBEAIBSLDLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Pyridin-2-YL)piperazin-1-YL]-1-[2-(trifluoromethyl)phenyl]methanimine |
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